5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
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Description
5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Biological Activity
The compound 5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS Number: 1251683-74-5) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The molecular formula of the compound is C21H21N5O3 with a molecular weight of 391.4 g/mol. The structure includes a 1,2,4-oxadiazole ring fused with a triazole moiety, which is often associated with various pharmacological effects.
Property | Value |
---|---|
CAS Number | 1251683-74-5 |
Molecular Formula | C21H21N5O3 |
Molecular Weight | 391.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Anticancer Activity
Research indicates that compounds containing the oxadiazole and triazole units exhibit significant anticancer properties . A study highlighted that derivatives of 1,2,4-oxadiazoles show activity against various cancer cell lines, including breast and colon cancer cells. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives is well-documented. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli , demonstrating moderate to strong antimicrobial activity .
The biological mechanisms underlying the activity of oxadiazole derivatives often involve the inhibition of specific enzymes or pathways. For instance:
- Histone Deacetylases (HDACs) : Some oxadiazole derivatives have been shown to inhibit HDACs, which play crucial roles in cancer progression .
- Carbonic Anhydrase (CA) : Inhibition of CA has implications in various diseases including glaucoma and epilepsy .
Study 1: Anticancer Efficacy
In a study published in PubMed Central, researchers synthesized several oxadiazole derivatives and evaluated their anticancer efficacy. The most potent derivative exhibited an IC50 value lower than 10 µM against several cancer cell lines. This compound was further modified to enhance its activity, leading to the development of new analogs with improved efficacy .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against clinical isolates. The study utilized the disc diffusion method to evaluate antibacterial activity against Candida albicans and Aspergillus niger , showing promising results with significant zones of inhibition for several tested compounds .
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-[5-methyl-1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-5-7-15(8-6-13)12-26-14(2)19(23-25-26)20-22-21(29-24-20)16-9-17(27-3)11-18(10-16)28-4/h5-11H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANXGRSUQJIZEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.